molecular formula C9H14ClNO3 B2729524 1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid;hydrochloride CAS No. 2243507-64-2

1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid;hydrochloride

Cat. No.: B2729524
CAS No.: 2243507-64-2
M. Wt: 219.67
InChI Key: YLKZHHJQTGKRNT-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid; hydrochloride is a specialized chemical compound primarily utilized as a pharmaceutical intermediate or building block in synthetic chemistry. The compound features a piperidine ring substituted with a cyclopropyl group at position 1, a ketone group at position 6, and a carboxylic acid group at position 3, with the hydrochloride salt enhancing its stability and aqueous solubility for industrial handling . Its structural attributes, including the rigid cyclopropyl moiety and polar functional groups, make it a critical precursor in synthesizing complex molecules, particularly in antibiotic and quinolone-related drug development .

Properties

IUPAC Name

1-cyclopropyl-6-oxopiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c11-8-4-1-6(9(12)13)5-10(8)7-2-3-7;/h6-7H,1-5H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKZHHJQTGKRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CCC2=O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable piperidine derivative, followed by oxidation and carboxylation steps. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid;hydrochloride is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group into alcohols or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or piperidine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Properties

Research has indicated that compounds similar to 1-cyclopropyl-6-oxopiperidine-3-carboxylic acid demonstrate potent antibacterial activity. These compounds have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial targets, making it a candidate for further development as an antibacterial agent.

Case Study: Antibacterial Activity Evaluation

A study investigated the antibacterial properties of 1-cyclopropyl-6-oxopiperidine derivatives, revealing that they exhibited superior activity compared to traditional antibiotics. The compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth. The findings suggest that these derivatives could be developed into new therapeutic agents for treating bacterial infections .

Drug Development

2. Role in Drug Formulation

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows it to be modified to enhance efficacy and reduce side effects in drug formulations. Researchers are exploring its use in creating novel drugs that target specific biological pathways, particularly those involved in inflammatory responses and infectious diseases.

Case Study: Synthesis of Novel Derivatives

In a recent study, researchers synthesized several derivatives of 1-cyclopropyl-6-oxopiperidine-3-carboxylic acid to evaluate their pharmacological properties. These derivatives were designed to improve solubility and bioavailability while maintaining antibacterial efficacy. The results indicated that certain modifications led to increased potency against resistant bacterial strains, highlighting the compound's versatility in drug design .

Potential in Other Fields

3. Agricultural Applications

Beyond medicinal uses, there is potential for 1-cyclopropyl-6-oxopiperidine-3-carboxylic acid; hydrochloride to be utilized as an agricultural additive. Its antibacterial properties can be harnessed to develop safer and more effective agricultural chemicals aimed at controlling plant pathogens without harming beneficial microorganisms.

Summary of Research Findings

Study Focus Findings
Study AAntibacterial ActivityDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli
Study BDrug FormulationIdentified modifications that enhance solubility and bioavailability
Study CAgricultural UsePotential application as a safe antibacterial agent in agriculture

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications
1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid; hydrochloride C₉H₁₄ClNO₃ (inferred) ~235.67 (calc.) Cyclopropyl, 6-oxo-piperidine, 3-carboxylic acid, HCl salt Pharmaceutical intermediate
1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride C₁₁H₂₀ClNO₂ 233.74 Cyclopentyl, unmodified piperidine, HCl salt Synthetic intermediate
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₇H₁₁NO₃ 157.17 5-membered pyrrolidine ring, methyl, 5-oxo Intermediate in fine chemicals
Ciprofloxacin impurity (1-Cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride) C₁₉H₂₂Cl₂FN₃O₃ 434.30 Quinolone core, piperazinyl, cyclopropyl, HCl salt Impurity in ciprofloxacin synthesis

Key Observations:

  • Cyclopropyl vs. Cyclopentyl Substitution : The cyclopropyl group in the target compound introduces steric rigidity and moderate lipophilicity compared to the bulkier cyclopentyl group in its analog . This difference may influence solubility and interaction with biological targets.
  • Piperidine vs.
  • Quinolone Derivatives: While structurally distinct, the ciprofloxacin impurity shares the cyclopropyl and carboxylic acid motifs, highlighting their role in antibiotic synthesis. However, the quinolone core in the impurity introduces planar aromaticity, which enhances DNA gyrase inhibition—a property absent in the target compound .

Physicochemical Properties

Solubility and Stability

  • The target compound’s hydrochloride salt improves aqueous solubility compared to its free base form, a trait shared with other hydrochlorides like memantine HCl and benzydamine HCl .

  • demonstrates that cyclopropyl-substituted quinolone analogs exhibit pH-dependent solubility, with higher solubility in acidic conditions due to protonation of the piperazinyl group. The target compound’s 6-oxo-piperidine moiety likely confers similar pH sensitivity .
  • Stability studies on nicardipine HCl () suggest that hydrochloride salts generally exhibit robust acid stability, implying that the target compound is suitable for storage and processing under standard industrial conditions .

Biological Activity

1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H14_{14}ClN1_{1}O3_{3}
  • Molecular Weight : 229.68 g/mol
  • CAS Number : 29708-87-0

The biological activity of 1-cyclopropyl-6-oxopiperidine-3-carboxylic acid; hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for modulating target activity.

Antimicrobial Activity

Research has demonstrated that derivatives of 1-cyclopropyl-6-oxopiperidine compounds exhibit significant antimicrobial properties. In particular:

  • In vitro Studies : Various analogs have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.44 to 136.10 μM against Mycobacterium tuberculosis and other bacterial strains such as Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMIC (μM)
Compound 3fStaphylococcus aureus0.44
Compound 3fEscherichia coli0.80
Other derivativesMycobacterium tuberculosis H37Rv7.32 - 136.10

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in ovarian cancer models. The findings indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and interference with cell cycle progression.

  • Case Study : A study involving the SKOV-3 ovarian cancer cell line reported a GI50 value of approximately 125 μM, indicating moderate cytotoxicity against cancer cells resistant to conventional therapies .

Pharmacological Applications

1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid; hydrochloride has potential applications in:

  • Antibacterial Agents : Due to its efficacy against resistant bacterial strains.
  • Anticancer Therapies : As a candidate for developing novel treatments for resistant ovarian cancers.

Q & A

Q. What are the key considerations for synthesizing 1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid hydrochloride with high purity?

Methodological Answer: The synthesis involves cyclopropane ring formation and piperidine oxidation. A validated approach for analogous compounds uses 1-aminocyclopropyl formate as a starting material, with sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) as catalysts. Key parameters include:

  • Temperature control : Maintaining 0–5°C during cyclopropane formation minimizes side reactions.
  • Stoichiometric ratios : A 1:1.2 molar ratio of starting material to nitrosating agent optimizes yield.
  • Purification : Crystallization in ethanol/water (70:30 v/v) removes unreacted intermediates. Yield typically ranges from 65–78% for related compounds .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Purity/Yield
Reaction Temperature0–5°CReduces by-products by 20%
Catalyst Concentration0.1 M NaNO₂Maximizes cyclopropane ring closure
Solvent SystemEthanol/Water (70:30)Enhances crystallization efficiency

Q. How does the hydrochloride salt form affect the compound’s physicochemical properties?

Methodological Answer: The hydrochloride form improves aqueous solubility (critical for in vitro assays) and thermal stability . Comparative studies using differential scanning calorimetry (DSC) show a melting point increase of 15–20°C compared to the free base. Solubility in phosphate buffer (pH 7.4) increases from 2.1 mg/mL (free base) to 6.5 mg/mL (hydrochloride). Stability under accelerated conditions (40°C/75% RH) confirms <5% degradation over 6 months .

Advanced Research Questions

Q. How can researchers resolve batch-to-batch variability in biological activity data?

Methodological Answer: Variability often arises from crystallinity differences or trace impurities . Implement orthogonal characterization:

  • X-ray diffraction (XRD) : Identifies polymorphic forms (e.g., amorphous vs. crystalline).
  • ICP-MS : Detects residual metals (e.g., Na⁺ >500 ppm reduces bioactivity by 15%).
  • HPLC-MS impurity profiling : Quantifies degradation products (e.g., descyclopropyl analogs at >0.5% impair activity). A 2023 study linked 20% bioactivity loss to residual solvents exceeding 0.5% (v/v) .

Q. Table 2: Critical Quality Attributes (CQAs)

CQAAcceptable LimitAnalytical Method
Residual Solvents≤0.5% (v/v)GC-FID
Polymorphic Purity≥95% CrystallineXRD
Heavy Metals≤10 ppmICP-MS

Q. What advanced analytical strategies are recommended for degradation product identification?

Methodological Answer: Use forced degradation studies under acidic (0.1N HCl), oxidative (3% H₂O₂), and thermal (60°C) stress. For separation:

  • HPLC Conditions : C18 column (250 mm × 4.6 mm), 0.1% trifluoroacetic acid/acetonitrile gradient, UV detection at 254 nm.
  • Mass Spectrometry : High-resolution MS (HRMS) identifies degradation products like the N-oxide derivative (m/z 248.1) and descyclopropyl analog (m/z 186.0). Method validation requires ≤5% relative standard deviation (RSD) for precision .

Q. Table 3: Degradation Profile Under Accelerated Conditions

Stress ConditionDegradation Products% Degradation (24h)
Acidic (0.1N HCl)Descyclopropyl analog15%
Oxidative (3% H₂O₂)N-Oxide derivative10%
Thermal (60°C)None significant<2%

Q. How can bioavailability be enhanced for in vivo studies?

Methodological Answer:

  • Nanoparticle Encapsulation : Polyethylene glycol (PEG)-based nanoparticles (100 nm diameter) increase oral bioavailability from 15% to 45% in rodent models.
  • Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) improves membrane permeability (logP increases from -0.5 to 1.8).
  • Co-crystallization : Co-formers like succinic acid enhance dissolution rate by 30% in simulated gastric fluid .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • FTIR : Confirms carboxylic acid (C=O stretch at 1700 cm⁻¹) and cyclopropane ring (C-H bending at 980 cm⁻¹).
  • NMR : ¹H NMR shows piperidine protons at δ 3.2–3.8 ppm and cyclopropyl methylene at δ 1.0–1.5 ppm. ¹³C NMR confirms carbonyl carbon at δ 175 ppm.
  • MS : ESI-MS ([M+H]⁺ at m/z 232.1) validates molecular weight .

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